molecular formula C18H13BrO3 B5490626 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one

3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one

Cat. No. B5490626
M. Wt: 357.2 g/mol
InChI Key: XPZSURZTTFBGDZ-VQHVLOKHSA-N
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Description

3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as BMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMFP is a chalcone derivative that belongs to the class of organic compounds known as furanochalcones.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood. However, studies have suggested that 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and α-glucosidase.
Biochemical and Physiological Effects:
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has several advantages for lab experiments, including its availability, stability, and low cost. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is also easy to synthesize, which makes it a suitable compound for drug discovery and development. However, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood, which can make it challenging to interpret the results of lab experiments.

Future Directions

There are several future directions for 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one research. One potential direction is to investigate the efficacy of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one in combination with other drugs for the treatment of various diseases. Another direction is to explore the potential of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one as a lead compound for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one and to investigate its safety and toxicity in vivo.

Synthesis Methods

3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one involves the condensation of 4-bromobenzaldehyde and 5-methyl-2-furfural using a base catalyst, followed by the cyclization of the intermediate product with acetylacetone.

Scientific Research Applications

3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also exhibited antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c1-12-2-10-18(21-12)16(20)9-7-15-8-11-17(22-15)13-3-5-14(19)6-4-13/h2-11H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZSURZTTFBGDZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(4-Bromophenyl)furan-2-YL]-1-(5-methylfuran-2-YL)prop-2-EN-1-one

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